molecular formula C10H14ClFN2O2 B6191845 ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride CAS No. 2648939-07-3

ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride

Cat. No.: B6191845
CAS No.: 2648939-07-3
M. Wt: 248.7
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoropyridine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties

Properties

CAS No.

2648939-07-3

Molecular Formula

C10H14ClFN2O2

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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